Pyridine trifluoroacetate

Catalog No.
S707437
CAS No.
464-05-1
M.F
C7H6F3NO2
M. Wt
193.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine trifluoroacetate

CAS Number

464-05-1

Product Name

Pyridine trifluoroacetate

IUPAC Name

pyridine;2,2,2-trifluoroacetic acid

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

InChI

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7)

InChI Key

NRTYMEPCRDJMPZ-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=NC=C1.C(=O)(C(F)(F)F)O

The exact mass of the compound Pyridine trifluoroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211755. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine trifluoroacetate (CAS 464-05-1), commonly abbreviated as Py·TFA, is a highly versatile, mild organic acid salt formed by the equimolar neutralization of pyridine and trifluoroacetic acid. In industrial and advanced laboratory settings, it is primarily procured as a specialized activator for oligonucleotide synthesis, a mild acid catalyst for sensitive organic transformations, and an advanced electrolyte additive for next-generation energy storage systems. Unlike stronger mineral acid salts, Py·TFA offers excellent solubility in polar aprotic solvents such as acetonitrile and dichloromethane, while providing a highly controlled, buffered acidic environment. This unique combination of high organic solubility, low volatility compared to free trifluoroacetic acid, and mild proton-donating capability makes it a critical reagent for processes where strict pH control and homogeneous reaction conditions are paramount .

Attempting to substitute Pyridine trifluoroacetate with more common alternatives often leads to process inefficiencies or complete failure in sensitive applications. Replacing Py·TFA with stronger acid salts, such as pyridine hydrochloride, drastically lowers the reaction pH, which can trigger destructive side reactions like depurination during oligonucleotide synthesis or the cleavage of acid-labile protecting groups in peptide chemistry. Conversely, substituting it with standard activators like 1H-tetrazole introduces severe solubility limits in organic solvents, forcing the use of larger solvent volumes and increasing manufacturing costs [1]. In battery electrolyte formulations, generic trifluoroacetate salts lacking the specific pyridinium cation fail to adequately reconstruct the hydrogen-bonding network required to suppress parasitic hydrogen evolution, demonstrating that both the cation and anion of Py·TFA are critical for its advanced functional performance[2].

Oligonucleotide Synthesis Activation Efficiency vs 1H-Tetrazole

In solid-phase oligonucleotide synthesis, Pyridine trifluoroacetate (Py·TFA) serves as a highly soluble, non-explosive alternative to standard 1H-tetrazole activators. While 1H-tetrazole is limited to approximately 0.5 M solubility in acetonitrile, Py·TFA exceeds 1.0 M solubility under identical conditions, allowing for significantly reduced solvent volumes during phosphitylation. Furthermore, the milder acidity of the Py·TFA system mitigates undesired depurination side reactions compared to stronger acid activators, improving the overall purity of the final phosphitylated material [1].

Evidence DimensionActivator solubility in acetonitrile
Target Compound Data> 1.0 M (Pyridine trifluoroacetate)
Comparator Or Baseline~ 0.5 M (1H-tetrazole)
Quantified Difference> 2x higher solubility
ConditionsAmbient temperature, acetonitrile solvent

Higher solubility enables more concentrated reaction mixtures, reducing solvent consumption and improving cost-efficiency in large-scale oligonucleotide manufacturing.

Interfacial Stability and HER Suppression in Aqueous Zinc-Ion Batteries

In aqueous zinc-ion batteries (AZIBs), parasitic hydrogen evolution reactions (HER) and dendrite formation severely limit cycle life. The introduction of Pyridine trifluoroacetate (PyF) as an electrolyte additive disrupts the Grotthuss-type proton diffusion pathway by reconstructing the hydrogen-bond network. This induces a high-barrier vehicle-type proton migration mechanism, creating a proton-poor, Zn2+-rich electric double layer. In Zn//Zn symmetric cells, electrolytes fortified with Py·TFA achieved an exceptional cycling stability of 3900 hours, vastly outperforming standard baseline aqueous electrolytes that fail prematurely due to dendrite-induced short circuits [1].

Evidence DimensionCycling stability in Zn//Zn symmetric cells
Target Compound Data3900 hours (with Py·TFA additive)
Comparator Or BaselineStandard aqueous electrolyte baseline (premature failure)
Quantified DifferenceUnprecedented extension of stable cycling to 3900 h
ConditionsZn//Zn symmetric cells, aqueous electrolyte system

Suppressing HER and dendrite growth is the primary procurement bottleneck for commercializing long-duration aqueous zinc-ion energy storage systems.

Solvation Modulation and LiNO3 Dissolution in Carbonate Electrolytes

In lithium-metal battery formulations, dissolving lithium nitrate (LiNO3) in commercial carbonate electrolytes is notoriously difficult but essential for stable solid electrolyte interphase (SEI) formation. Pyridinium trifluoroacetate (PyTFA) serves as an effective solvation-modulating additive. The strong coordination between the carbonyl oxygen in the trifluoroacetate anion and Li+ ions facilitates the dissolution of LiNO3 in the carbonate matrix. This enables the formation of an anion-derived, inorganic-rich SEI that induces uniform, dendrite-free Li+ deposition, overcoming the solubility limitations of standard carbonate baselines [1].

Evidence DimensionLiNO3 solubility in carbonate electrolytes
Target Compound DataEnhanced dissolution via TFA- coordination
Comparator Or BaselineStandard carbonate electrolytes (poor LiNO3 solubility)
Quantified DifferenceEnables functional LiNO3 concentrations for SEI formation
ConditionsCarbonate-based lithium-metal battery electrolytes

It allows battery engineers to utilize LiNO3—a proven SEI stabilizer—in high-voltage carbonate systems where it is normally insoluble.

Mild Deprotection and Catalytic Profile vs Strong Acid Salts

As a pyridinium salt, Pyridine trifluoroacetate (Py·TFA) provides a highly controlled, mild acidic environment compared to stronger acid salts like Pyridine hydrochloride. In sensitive organic transformations, such as the synthesis of complex cyclic dinucleotides or delicate deprotections, Py·TFA is utilized to minimize acid-catalyzed side reactions (e.g., depurination or unwanted cleavage) that frequently occur with harsher reagents. Its high solubility in organic solvents like dichloromethane and acetonitrile further ensures homogeneous reaction conditions, distinguishing it from less soluble or more aggressive inorganic acid salts [1].

Evidence DimensionAcidic stringency and side-reaction mitigation
Target Compound DataMild acidity (TFA pKa ~ 0.23)
Comparator Or BaselinePyridine hydrochloride (HCl pKa ~ -6)
Quantified DifferenceSubstantially lower acidity prevents sensitive functional group degradation
ConditionsNon-aqueous organic synthesis (e.g., oligonucleotide or peptide chemistry)

For manufacturers of complex APIs and oligonucleotides, substituting harsh acid salts with Py·TFA directly improves final product yield by preventing acid-mediated degradation.

Solid-Phase Oligonucleotide Synthesis

Py·TFA is highly recommended as a primary activator in the phosphoramidite method for oligonucleotide synthesis. Its superior solubility in acetonitrile (>1.0 M) compared to traditional 1H-tetrazole allows for highly concentrated reagent formulations, reducing solvent waste and improving coupling efficiency in large-scale therapeutic oligo manufacturing [1].

Aqueous Zinc-Ion Battery Electrolytes

For developers of grid-scale aqueous energy storage, Py·TFA serves as a critical electrolyte additive. By disrupting Grotthuss-type proton diffusion and suppressing the hydrogen evolution reaction (HER), it enables dendrite-free zinc electrodeposition and extends the operational lifespan of Zn//Zn symmetric cells to thousands of hours[2].

Lithium-Metal Battery Formulations

In advanced lithium-metal battery engineering, PyTFA is utilized to overcome the solubility limits of lithium nitrate (LiNO3) in carbonate electrolytes. The additive facilitates LiNO3 dissolution, promoting the formation of an inorganic-rich solid electrolyte interphase (SEI) that stabilizes high-voltage cycling[3].

Mild Acid Catalysis in API Manufacturing

Py·TFA is the optimal choice for catalyzing reactions involving highly acid-sensitive substrates, such as complex cyclic dinucleotides or delicate peptide intermediates. It provides a buffered, mild acidic environment that prevents the degradation or depurination associated with stronger acid salts like pyridine hydrochloride [4].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

464-05-1

Dates

Last modified: 08-15-2023

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